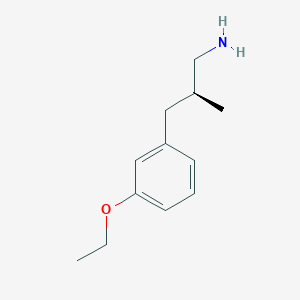

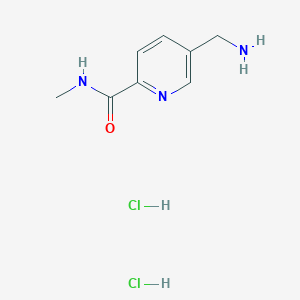

![molecular formula C20H13Br B2838345 9-[Bromo(phenyl)methylene]-9H-fluorene CAS No. 33735-95-4](/img/structure/B2838345.png)

9-[Bromo(phenyl)methylene]-9H-fluorene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9-[Bromo(phenyl)methylene]-9H-fluorene is a chemical compound with the molecular formula C20H13Br . It has a molecular weight of 333.22100 .

Synthesis Analysis

A one-pot synthesis of (E)-5-[bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole from propargylic alcohol and p-toluamide was achieved via a gold(III)-catalyzed propargylic substitution reaction followed by gold(III)-catalyzed bromocyclization .Molecular Structure Analysis

The molecular structure of this compound consists of a bromo(phenyl)methylene group attached to a fluorene molecule . The exact mass of the molecule is 332.02000 .Aplicaciones Científicas De Investigación

1. Rotational Barriers and Steric Effects

9-[Bromo(phenyl)methylene]-9H-fluorene derivatives have been studied to understand the impact of bromine substitution on the rotational barriers around the C9–Cph bond. This research found that the presence of a bromo group next to a methoxyl group significantly enhances the buttressing effect compared to the methyl group. This effect is attributed to the conformational changes induced by the bromo group, impacting the steric interactions and rotational dynamics (Aoki, Nakamura, & Ōki, 1982).

2. Sensing Applications

Fluorene derivatives with bromo substituents have been synthesized for use as fluorescent sensors. These compounds demonstrate high sensitivity and selectivity in detecting nitro compounds, metal cations, and amino acids. For example, a synthesized fluorene compound showed remarkable sensitivity in detecting Trinitrophenol (TNP) and Fe3+, as well as excellent recognition ability for L-arginine in biomolecules (Han et al., 2020).

3. Copolymerization Studies

Methylene-bridged ansa-metallocene complexes containing 9H-fluorene derivatives have been synthesized for ethylene-norbornene copolymerization studies. These complexes exhibit varying catalytic activities, providing insights into the role of fluorene derivatives in polymer synthesis and the properties of the resulting polymers (Lee et al., 2004).

4. Light-Driven Molecular Rotary Motors

A theoretical study on a light-driven molecular rotary motor incorporating a 9H-fluorene derivative has been conducted. This research provides insights into the design of molecular motors with improved rotation speed and unidirectionality, highlighting the potential of 9H-fluorene derivatives in nanoscale device applications (Amatatsu, 2011).

5. Phosphorescence Properties

A fluorene derivative with bromo and formyl groups exhibited bright phosphorescence emission in organic solvents at room temperature. This discovery is significant for applications in optoelectronics and photonics, demonstrating the potential of fluorene derivatives in developing new materials with unique luminescent properties (Xu, Takai, Kobayashi, & Takeuchi, 2013).

Propiedades

IUPAC Name |

9-[bromo(phenyl)methylidene]fluorene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Br/c21-20(14-8-2-1-3-9-14)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMFPCFIMQWGRRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C2C3=CC=CC=C3C4=CC=CC=C42)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

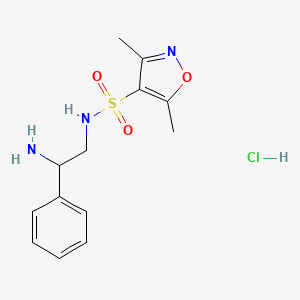

![(2Z)-2-[(4-tert-butylphenyl)sulfonylhydrazinylidene]-N-(4-ethylphenyl)chromene-3-carboxamide](/img/structure/B2838262.png)

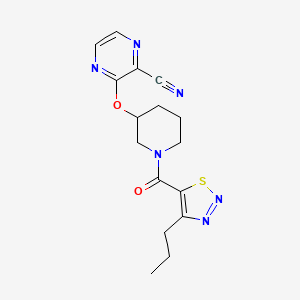

![2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}cyclohexan-1-ol](/img/structure/B2838267.png)

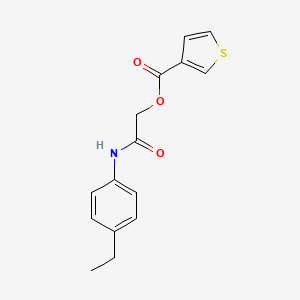

![N-[2-(propylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2838268.png)

![N-(2-morpholin-4-ylethyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2838276.png)

![N-[(2R)-1-Iodo-3,3-dimethylbutan-2-yl]methanesulfonamide](/img/structure/B2838281.png)

![N-[3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2838283.png)